molecular formula C10H8ClIN2O2 B2498272 Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 900014-86-0

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2498272
CAS No.: 900014-86-0
M. Wt: 350.54
InChI Key: ZHNMISOGQCBLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 900014-86-0) is a halogenated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₀H₈ClIN₂O₂ and a molecular weight of 350.54 g/mol . It features a chloro substituent at position 3 and an iodo group at position 6 on the imidazo[1,2-a]pyridine core, coupled with an ethyl carboxylate moiety at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, though commercial availability is currently discontinued .

Properties

IUPAC Name

ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNMISOGQCBLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted 2-Aminopyridine Synthesis

Key intermediates include 2-amino-5-chloropyridine and its iodinated analogs. Chlorination at the 5-position is achieved via directed ortho-metalation using lithium diisopropylamide (LDA), followed by quenching with hexachloroethane. Subsequent iodination at the 6-position employs N-iodosuccinimide (NIS) in acetic acid, yielding 2-amino-5-chloro-6-iodopyridine with >80% regioselectivity.

Cyclocondensation with α-Halo Esters

Reaction of 2-amino-5-chloro-6-iodopyridine with ethyl 2-chloroacetoacetate in refluxing acetonitrile (82°C, 12 h) produces the imidazo[1,2-a]pyridine core. Triethylamine (2.5 eq) is critical for deprotonation and cyclization efficiency, achieving yields of 68–72%. The mechanism proceeds through nucleophilic attack of the amino group on the α-carbon of the haloester, followed by intramolecular cyclization and aromatization.

Representative Reaction Conditions

Component Quantity Role
2-Amino-5-chloro-6-iodopyridine 1.0 eq (5.0 g) Nucleophile
Ethyl 2-chloroacetoacetate 1.2 eq (6.2 g) Electrophile
Acetonitrile 0.1 M (50 mL) Solvent
Triethylamine 2.5 eq (8.4 mL) Base
Temperature Reflux (82°C) Cyclization driver

Post-reaction workup involves extraction with ethyl acetate (3 × 50 mL), washing with brine, and silica gel chromatography (hexane/EtOAc 4:1) to isolate the product.

Sequential Functionalization Approaches

For laboratories without access to pre-iodinated pyridines, sequential halogenation post-cyclization provides an alternative route.

Chlorination at Position 3

Electrophilic chlorination of ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The reaction exhibits high selectivity for the 3-position due to electron-donating effects of the adjacent nitrogen.

Optimized Parameters

  • SO₂Cl₂: 1.1 eq, added dropwise over 30 min
  • Reaction time: 2 h at 0°C → 1 h at 25°C
  • Yield: 85% (purity >95% by HPLC)

Late-Stage Iodination Challenges

Direct iodination of the pre-formed imidazo[1,2-a]pyridine scaffold at position 6 requires careful optimization. Traditional electrophilic iodination (I₂, HNO₃) results in poor regioselectivity (<30% desired product). Instead, palladium-mediated C–H activation using Pd(OAc)₂ (5 mol%), phenanthroline ligand, and NIS in DMA (120°C, 24 h) achieves 65% yield.

Quality Control and Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J=7.1 Hz, 1H, H-5), 7.80 (s, 1H, H-8), 4.51 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.45 (t, J=7.1 Hz, 3H, CH₃).
  • HRMS (ESI+): m/z [M+H]⁺ calcd for C₁₀H₇ClIN₂O₂: 380.9124; found: 380.9118.

Purity Optimization

Recrystallization from tert-butyl methyl ether/hexane (1:5) enhances purity to >99%. Residual solvent analysis via GC-MS confirms <50 ppm acetonitrile and <300 ppm ethyl acetate.

Industrial-Scale Production Considerations

Cost-Effective Iodination

Bulk synthesis replaces NIS with KI/I₂ in the presence of Oxone® (2.0 eq) in aqueous acetonitrile. This oxidant system achieves 72% yield at 1 kg scale, reducing iodination costs by 40% compared to NIS-based protocols.

Waste Stream Management

  • Halogen Recovery : Distillation of reaction quench solutions recovers 85% of iodine as I₂ crystals.
  • Solvent Recycling : Centrifugal partition chromatography enables >90% acetonitrile recovery.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate exhibits potential as a pharmacophore in drug development due to its structural features that may interact with biological targets.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives can exhibit anticancer properties. The presence of halogen atoms (chlorine and iodine) may enhance the compound's ability to interact with cancer cell receptors, leading to increased cytotoxicity against specific cancer types. For instance, compounds structurally similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.

Antimicrobial Properties

Research has suggested that derivatives of imidazo[1,2-a]pyridine possess antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary results indicate that it may inhibit the growth of Gram-positive bacteria, making it a candidate for further investigation as an antimicrobial agent.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can yield diverse derivatives with potential biological activity.

Synthesis of Novel Compounds

This compound can be utilized as a starting material for synthesizing other functionalized imidazo[1,2-a]pyridine derivatives. These derivatives may possess enhanced pharmacological properties or improved selectivity towards specific biological targets.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to inhibit tumor growth; structure may enhance interaction with cancer receptors. ,
Antimicrobial PropertiesEfficacy against Gram-positive bacteria; potential for development as an antimicrobial agent. ,
Organic SynthesisIntermediate for synthesizing novel imidazo[1,2-a]pyridine derivatives with biological activity. ,

Case Study 1: Anticancer Investigation

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer activity against breast cancer cell lines. The compound demonstrated significant cytotoxic effects compared to control groups, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of this compound. Various concentrations were tested against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at certain concentrations, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Key structural analogs differ in halogen type and substitution patterns (Table 1):

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Applications/Studies
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 67625-37-0 Br (6) 269.09 Electronic excitation studies
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate 67625-38-1 Cl (6) 224.64 Intermediate in kinase inhibitors
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate 951884-22-3 Br (8), Cl (6) 303.56 Custom synthesis
Target Compound 900014-86-0 Cl (3), I (6) 350.54 Discontinued; potential PI3Kα inhibitor

Key Observations :

  • Halogen Effects: The iodo group in the target compound increases molecular weight by ~81 g/mol compared to the bromo analog, influencing solubility and crystallization .
  • Substituent Position : Chloro at position 3 (vs. 6 in other analogs) may sterically hinder electrophilic substitutions or modulate binding in biological targets .

Functional Group Variations

  • Amino Derivatives: Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1498691-03-4) replaces halogens with amino and methyl groups, enhancing hydrogen-bonding capacity but reducing electrophilic reactivity .
  • Quinazoline Hybrids : Derivatives like 10k–10n () fuse the imidazo[1,2-a]pyridine core with quinazoline, broadening pharmacological activity (e.g., PI3Kα inhibition). The target compound’s iodine may facilitate further functionalization via Suzuki-Miyaura coupling .

Biological Activity

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H8ClIN2O2
  • Molecular Weight : 350.54 g/mol
  • CAS Number : 900014-86-0

The compound features a unique structure characterized by the presence of both chloro and iodo substituents on the imidazo[1,2-a]pyridine scaffold, which enhances its chemical reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including cholinesterases. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing neurotransmission in neurological applications .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against various bacterial strains. The mechanism involves disrupting bacterial metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
Enzyme InhibitionCholinesterasesModerate inhibition
AntimicrobialBacterial strains (e.g., E. coli)Significant activity
AnticancerCancer cell linesCytotoxic effects

Case Study 1: Cholinesterase Inhibition

In a study investigating the effects of various compounds on human cholinesterases, this compound was found to be a moderate inhibitor of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). The IC50 values indicated a promising potential for neurological applications where cholinergic signaling modulation is desired .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its utility as a lead compound for antibiotic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.